

Technical Guide: N,N-Bis(2-cyanoethyl)aniline

(CAS: 1555-66-4)

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Compound of Interest

Compound Name: *N,N-Bis(cyanoethyl)aniline*

Cat. No.: B074002

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Introduction

N,N-Bis(2-cyanoethyl)aniline, with the CAS number 1555-66-4, is a tertiary aromatic amine characterized by an aniline core substituted with two cyanoethyl groups on the nitrogen atom. [1] This structure imparts unique reactivity, making it a valuable intermediate in various fields of organic synthesis. [1] Historically, its development arose from research into cyanoalkylated aromatic amines for applications in polymer chemistry and dye synthesis. [2] While not a naturally occurring compound, its synthetic versatility has established it as a key building block in the chemical industry. [2] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on its utility for research and development.

Physicochemical Properties

N,N-Bis(2-cyanoethyl)aniline is typically a solid at room temperature, appearing as a light beige or pale yellow to amber powder or crystalline solid. [2][3] It is characterized by moderate solubility in common organic solvents like ethanol, acetone, and dichloromethane, while it remains largely insoluble in water. [2][3]

Table 1: Physicochemical Data for N,N-Bis(2-cyanoethyl)aniline

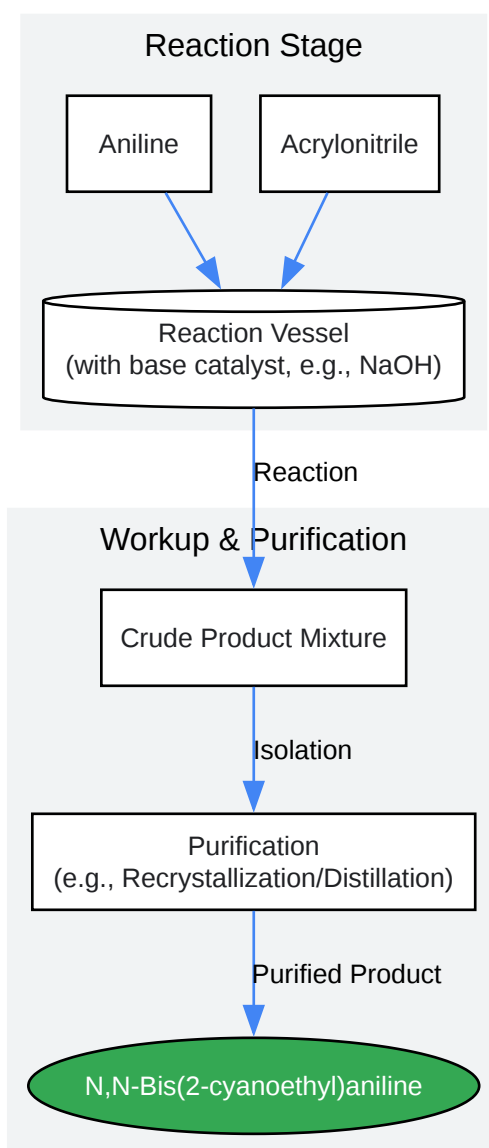
Property	Value	Reference(s)
CAS Number	1555-66-4	[1]
Molecular Formula	C ₁₂ H ₁₃ N ₃	[1]
Molecular Weight	199.25 g/mol	[4]
Appearance	Light beige to yellow/brown solid/powder	[2][3]
Melting Point	80-88 °C	[3][5]
Boiling Point	175 - 180 °C at 0.3 torr	[4]
Density	~1.105 g/cm ³	[5]
Solubility	Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water.	[2][3]
pKa (Predicted)	3.85 ± 0.50	[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of N,N-Bis(2-cyanoethyl)aniline is through the cyanoethylation of aniline, which proceeds via a Michael addition mechanism.[2] This involves the reaction of aniline with acrylonitrile.

General Synthesis Workflow

The synthesis process involves the reaction of aniline with acrylonitrile, followed by workup and purification to isolate the desired product.



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Caption: General workflow for the synthesis of N,N-Bis(2-cyanoethyl)aniline.

Detailed Experimental Protocol: Synthesis of N,N-Bis(2-cyanoethyl)aniline

This protocol is a representative procedure based on the Michael addition of aniline to acrylonitrile.[2]

Materials:

- Aniline
- Acrylonitrile
- Sodium hydroxide (or other suitable base like potassium carbonate)[2]
- Ethanol (or dimethylformamide as solvent)[2]
- Hydrochloric acid (for neutralization)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in ethanol.
- Add a catalytic amount of a base, such as sodium hydroxide.
- Slowly add acrylonitrile to the reaction mixture. An exothermic reaction may be observed.
- After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
- The solvent is removed under reduced pressure.
- The residue is taken up in ethyl acetate and washed with water.
- The organic layer is dried over anhydrous sodium sulfate and filtered.
- The solvent is evaporated to yield the crude product.
- The crude N,N-Bis(2-cyanoethyl)aniline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.[6]

Applications in Organic Synthesis

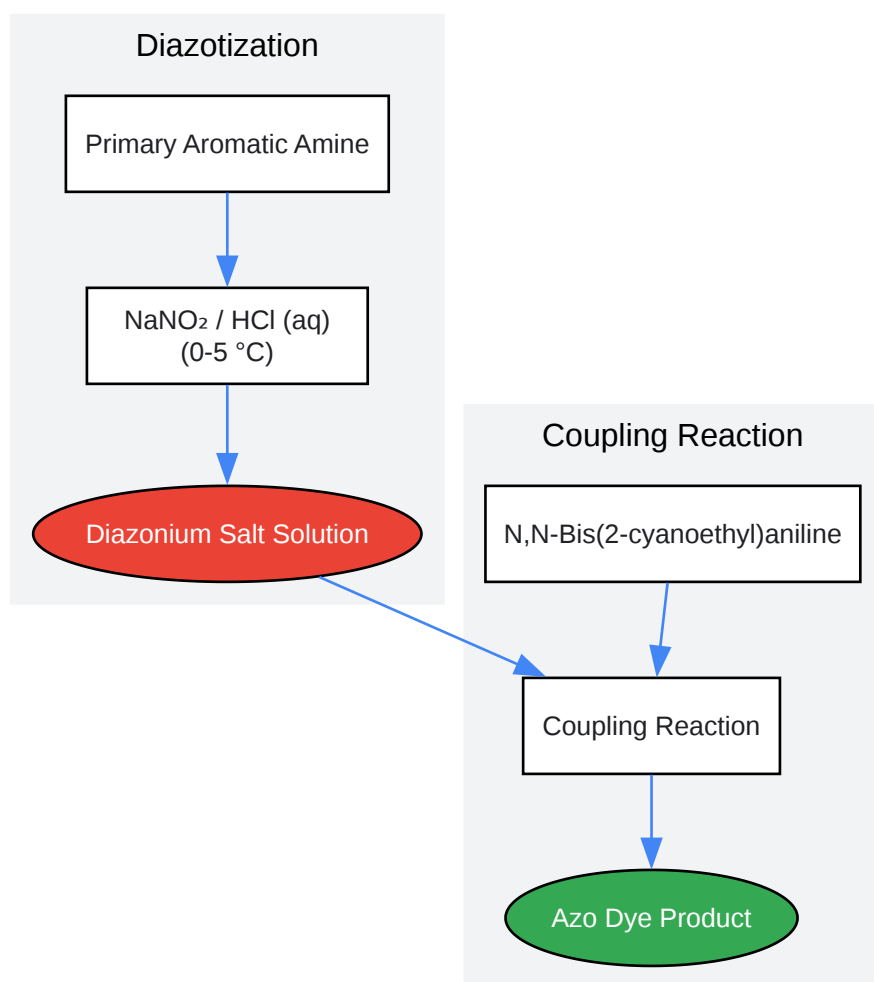
N,N-Bis(2-cyanoethyl)aniline is a key intermediate, primarily in the synthesis of azo disperse dyes.[3] The tertiary amine group and the cyano functionalities provide sites for further chemical transformations.

Role as a Coupling Component in Azo Dye Synthesis

Azo dyes are formed through the reaction of a diazonium salt (the diazo component) with a coupling component. N,N-Bis(2-cyanoethyl)aniline serves as an effective coupling component.

General Workflow for Azo Dye Synthesis

The synthesis involves the diazotization of a primary aromatic amine followed by coupling with N,N-Bis(2-cyanoethyl)aniline.



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Caption: General workflow for the synthesis of an azo dye using N,N-Bis(2-cyanoethyl)aniline.

Detailed Experimental Protocol: Synthesis of a Disperse Azo Dye

This is a representative protocol for the synthesis of an azo dye using N,N-Bis(2-cyanoethyl)aniline as the coupling component.

Materials:

- A primary aromatic amine (e.g., 4-nitroaniline)
- Sodium nitrite
- Concentrated hydrochloric acid
- N,N-Bis(2-cyanoethyl)aniline
- Sodium hydroxide
- Ice

Procedure:

Part A: Diazotization of the Primary Aromatic Amine

- Dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and water.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
- Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.

Part B: Coupling Reaction

- In a separate beaker, dissolve N,N-Bis(2-cyanoethyl)aniline in a suitable solvent (e.g., acetic acid or a basic aqueous solution).
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Part A to the cold solution of N,N-Bis(2-cyanoethyl)aniline with vigorous stirring.
- Maintain the temperature below 5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo dye.
- The dye can be isolated by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization.

Safety and Handling

N,N-Bis(2-cyanoethyl)aniline is considered to have moderate toxicity and should be handled with appropriate safety precautions.^[2]

Table 2: Hazard and Safety Information for N,N-Bis(2-cyanoethyl)aniline

Category	Information	Reference(s)
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2][7]
Personal Protective Equipment (PPE)	Safety goggles, chemical-resistant gloves, lab coat, and use in a well-ventilated area or chemical fume hood.	[4]
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container.	[2][7]
Incompatibilities	Strong oxidizing agents, strong acids.	[4]
Decomposition Products	Nitrogen oxides, carbon monoxide, carbon dioxide upon combustion.	[4]

Conclusion

N,N-Bis(2-cyanoethyl)aniline is a versatile and important chemical intermediate with well-established applications, particularly in the synthesis of disperse dyes. Its synthesis via the

cynoethylation of aniline is a robust and scalable process. For researchers and professionals in organic synthesis and materials science, a thorough understanding of its properties, reaction protocols, and safety measures is crucial for its effective and safe utilization in the development of new materials and functional molecules.

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